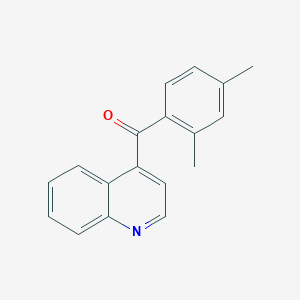
4-(2,4-Dimethylbenzoyl)quinoline
Vue d'ensemble
Description
4-(2,4-Dimethylbenzoyl)quinoline is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2,4-Dimethylbenzoyl)quinoline (CAS No. 1706462-43-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core substituted with a 2,4-dimethylbenzoyl group. The chemical structure can be represented as follows:
This structure is significant as it influences the compound's lipophilicity and ability to interact with biological targets.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 | |
| Methicillin-resistant S. aureus | 14 |
The agar diffusion method was used to assess the antibacterial activity, comparing it with standard antibiotics like ampicillin and gentamicin. The results indicate that structural modifications enhance antibacterial efficacy, positioning this compound as a potential candidate for further development in treating bacterial infections.
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of this compound
The results suggest that the compound exhibits significant antifungal activity, making it a candidate for further research in antifungal therapies.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or fungal growth.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate cellular membranes, potentially disrupting their integrity and leading to cell death.
Case Studies
Recent studies have highlighted the potential of quinoline derivatives in combating resistant strains of bacteria and fungi. For instance:
- Study on Antibacterial Efficacy : A study synthesized various quinoline derivatives and tested their efficacy against multi-drug resistant strains. The results indicated that modifications at the benzoyl position significantly enhanced activity against MRSA strains, with compounds similar to this compound showing promising results .
- Antifungal Study : Another investigation focused on the antifungal properties against Candida albicans, revealing that derivatives with similar structural characteristics exhibited potent inhibitory effects comparable to established antifungal agents .
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-14(13(2)11-12)18(20)16-9-10-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHWQILYOAAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















